Computed Lipophilicity (XLogP3-AA) of the 3,4-Dimethoxybenzoyl Isomer Relative to the 3,5-Dimethoxy Regioisomer
The 3,4-dimethoxybenzoyl substitution pattern on CAS 1775309-81-3 yields a computed XLogP3-AA of 3.9, compared to the 3,5-dimethoxy isomer (CAS 1775502-84-5), which has a computed XLogP3-AA of 3.3 (a difference of +0.6 log units) [1]. This 0.6-log-unit increase indicates that the 3,4-substitution pattern confers measurably higher lipophilicity than the 3,5-substitution pattern, consistent with the known electronic effect of meta/para versus meta/meta dimethoxy substitution on the benzoyl ring. No head-to-head experimental logP/logD data for this specific compound pair have been published.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 3,5-dimethoxy isomer (CAS 1775502-84-5): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP3-AA = +0.6 log units (target more lipophilic) |
| Conditions | PubChem-computed XLogP3 3.0 algorithm; no experimental logD data available for either compound |
Why This Matters
A difference of +0.6 log units in computed lipophilicity is sufficient to differentially affect membrane permeability, metabolic clearance rate, and plasma protein binding, making the 3,4-isomer a distinct physicochemical entity from its 3,5-isomer for pharmacological screening and SAR studies.
- [1] PubChem Compound Summary, CID 91809938 (CAS 1775309-81-3, XLogP3-AA = 3.9); and 1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775502-84-5, XLogP3-AA = 3.3). National Center for Biotechnology Information (2025). View Source
